4-Dodecylcyclohexane-1-carboxylic acid
Overview
Description
4-Dodecylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a dodecyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-dodecylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dodecylcyclohexane is then oxidized to introduce the carboxylic acid group, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dodecylcyclohexanone and dodecylcyclohexanol.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Dodecylcyclohexanone, dodecylcyclohexanol.
Reduction: Dodecylcyclohexanol, dodecylcyclohexanal.
Substitution: Esters and amides of this compound.
Scientific Research Applications
4-Dodecylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a model compound for studying lipid interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-dodecylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The dodecyl group provides hydrophobic interactions, influencing the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dodecyl group, making it less hydrophobic.
Dodecylcyclohexane: Lacks the carboxylic acid group, reducing its reactivity in certain chemical reactions.
1,4-Cyclohexanedicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
Uniqueness: 4-Dodecylcyclohexane-1-carboxylic acid is unique due to its combination of a long hydrophobic dodecyl chain and a reactive carboxylic acid group, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4-dodecylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLPJYVJCGPBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616580 | |
Record name | 4-Dodecylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871325-02-9 | |
Record name | 4-Dodecylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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